戊烷-1-磺酰胺

描述

Pentane-1-sulfonamide is a chemical compound that is part of a broader class of sulfonamides. While the provided papers do not directly discuss Pentane-1-sulfonamide, they do provide insights into the chemistry of related sulfonamide compounds and their derivatives. For instance, 1,4-pentadienyl-3-sulfonamides have been studied for their ability to undergo radical cyclization reactions, which can lead to a variety of products, including those from "disfavored" 5-endo-trig reactions . This suggests that sulfonamide derivatives can participate in complex chemical reactions, which may also be true for Pentane-1-sulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex and varied. For example, the synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been reported, indicating that sulfonamides can be functionalized with various groups to yield new compounds with potentially useful properties . Additionally, a radical carbosulfonylation method has been developed for the synthesis of sulfonyl β

科学研究应用

1. 磺胺酰胺抑制剂

戊烷-1-磺酰胺属于磺胺酰胺化合物类。磺胺酰胺在合成抗菌静菌抗生素方面具有重要应用。它们被用于治疗细菌感染以及其他微生物引起的感染。它们的用途不仅限于抗生素,还在利尿剂、碳酸酐酶抑制剂和抗癫痫药物等药物中发现。在最近的研究中,磺胺酰胺已被用作抗病毒HIV蛋白酶抑制剂、抗癌药物以及治疗阿尔茨海默病的药物(Gulcin & Taslimi, 2018)。

2. 组胺H3受体拮抗剂

戊烷-1-磺酰胺衍生物已被确认为有效的组胺H3受体拮抗剂。这对于开发针对组胺受体的新治疗药物至关重要,这些受体涉及各种生理和病理过程(Tozer et al., 2002)。

3. 药物化学中的生物同源物

戊烷-1-磺酰胺的衍生物双环[1.1.1]戊烷被认为是药物化学中芳基、叔丁基和内部炔烃的生物同源物。这种化合物在药物开发中显示出潜力,特别是在改善药代动力学性质或减少毒理学问题方面(Wu et al., 2020)。

4. 先进的药物递送系统

通过将双环[1.1.1]戊烷与包括磺酰胺在内的各种功能基团进行改性,可以开发出新型药物支架。这些改性化合物可能在药物发现的未来发挥重要作用,为药物开发提供新的途径(Wu et al., 2020)。

5. 环境研究中的分析应用

磺胺酰胺,包括戊烷-1-磺酰胺衍生物,已被广泛研究其在环境中的影响,特别是它们在水和土壤中的存在。监测这些化合物至关重要,因为它们可能影响微生物群落并促进抗菌耐药性(Hoff et al., 2016)。

安全和危害

Pentane-1-sulfonamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

作用机制

Target of Action

Pentane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

Pentane-1-sulfonamide interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This inhibition disrupts the normal functioning of the enzymes, leading to a halt in the processes they catalyze .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for the synthesis of nucleic acids in bacteria . This disruption can lead to the bacteriostatic effect, inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including Pentane-1-sulfonamide, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are known to be rapidly absorbed and slowly excreted, resulting in a long residence time in the body . This allows for the maintenance of adequate blood levels for extended periods .

Result of Action

The molecular and cellular effects of Pentane-1-sulfonamide’s action primarily involve the disruption of normal cellular processes in bacteria. By inhibiting the synthesis of folic acid, the compound prevents the production of nucleic acids, thereby inhibiting bacterial growth . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentane-1-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment can potentially interact with the compound, affecting its stability and activity . Additionally, the compound’s effectiveness can be influenced by the patient’s age, nutritional status, and kidney function .

属性

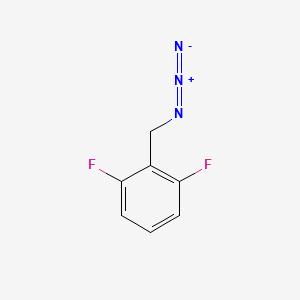

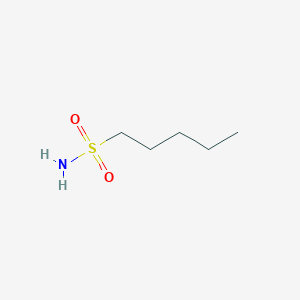

IUPAC Name |

pentane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQGMYPBURXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448304 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52960-14-2 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。